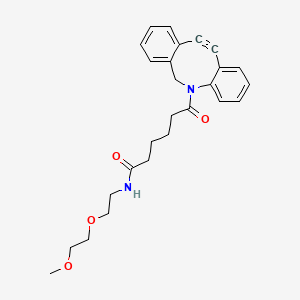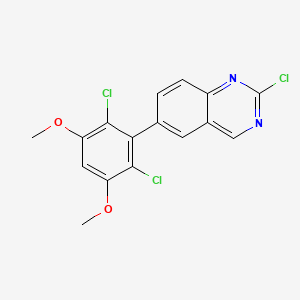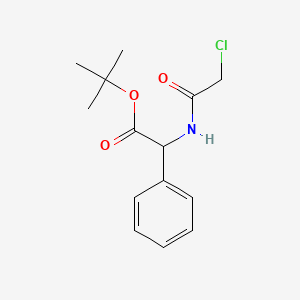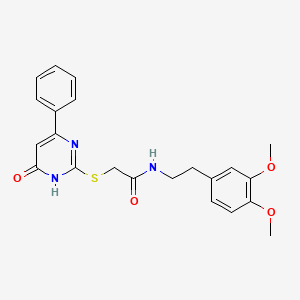
Cyclohexyl 4-(2,2-dimethylpropanoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl 4-(2,2-dimethylpropanoylamino)benzoate is a chemical compound with the molecular formula C18H25NO3 . It has an average mass of 303.396 Da and a monoisotopic mass of 303.183441 Da .
Molecular Structure Analysis
The molecular structure of Cyclohexyl 4-(2,2-dimethylpropanoylamino)benzoate consists of a cyclohexyl group attached to a benzoate group via an amide linkage. The benzoate group contains a 2,2-dimethylpropanoyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
Cyclohexyl 4-(2,2-dimethylpropanoylamino)benzoate is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Metabolism and Microbial Associations
- The metabolism of cyclohexyl-related compounds, such as benzoate and cyclohexane carboxylate, by "Syntrophus aciditrophicus" in cocultures with hydrogen-using microorganisms demonstrates the biological transformation of these compounds. Cyclohexane carboxylate and cyclohex-1-ene carboxylate are produced from benzoate, indicating their potential role in microbial metabolic pathways and syntrophic associations (Elshahed et al., 2001).
Organic Synthesis and Material Chemistry
- Research into organotin compounds reveals the structural versatility of cyclohexyl-related benzoate derivatives. For instance, the synthesis of n-butyloxotin benzoate and methyloxotin cyclohexanoate explores new structural classes of organotin compounds with potential applications in materials science and catalysis (Holmes et al., 1987).
Pharmaceutical Research
- The stereoisomers of 2-dimethylaminomethyl-cyclohexyl benzoate have been explored for their local anaesthetic activity, demonstrating the pharmaceutical applications of cyclohexyl benzoate derivatives in developing new analgesic compounds (Nemes et al., 1988).
Anticancer and Radioprotective Agents
- Cyclohexyl benzoate derivatives have also been investigated for their potential as anticancer and radioprotective agents. For example, the synthesis of novel quinolines from cyclohexyl benzoate-related compounds shows promising cytotoxic activity against cancer cells, highlighting their application in oncological research (Ghorab et al., 2008).
Liquid Mixture Separation
- The separation of liquid mixtures of benzene and cyclohexane using membranes derived from cyclohexyl benzoate derivatives indicates their utility in chemical engineering and industrial applications. This research underscores the role of such compounds in enhancing the efficiency of membrane-based separation processes (Acharya et al., 1988).
properties
IUPAC Name |
cyclohexyl 4-(2,2-dimethylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)17(21)19-14-11-9-13(10-12-14)16(20)22-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWZPFVHMDIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(1S)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate](/img/structure/B2659320.png)


![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2659325.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2659326.png)


![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4,4-difluoropiperidine-1-carboxylate](/img/structure/B2659330.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2659331.png)

![2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2659335.png)
![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2659337.png)